Trimethylaluminum
描述
Structure
2D Structure
属性
IUPAC Name |
trimethylalumane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.Al/h3*1H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTRXTDYQLMHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Al](C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Al | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058787 | |
| Record name | Aluminum, trimethyl- | |
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Molecular Weight |
72.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; mp = 15 deg C; [Merck Index] | |
| Record name | Aluminum, trimethyl- | |
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| Record name | Trimethylaluminum | |
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Vapor Pressure |
12.4 [mmHg] | |
| Record name | Trimethylaluminum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
75-24-1 | |
| Record name | Trimethylaluminum | |
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| Record name | Trimethylaluminum | |
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| Record name | Aluminum, trimethyl- | |
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| Record name | Aluminum, trimethyl- | |
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| Record name | Trimethylaluminium | |
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| Record name | TRIMETHYLALUMINUM | |
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Synthesis and Preparative Methodologies of Trimethylaluminum
Industrial Production Routes
Industrial production of trimethylaluminum focuses on efficiency, scalability, and achieving high purity for applications in semiconductor manufacturing and catalysis. Several distinct routes have been developed and optimized over time.
Aluminum Alkyls and Haloalkane Synthesis
This approach utilizes pre-formed aluminum alkyls, such as triethylaluminum (B1256330) (TEA), and reacts them with methyl halides (e.g., methyl bromide, methyl chloride) in the presence of a catalyst. Bismuth-based or vanadium-based compounds have been employed as catalysts for this transalkylation reaction google.comgoogle.comresearchgate.net. For example, reacting triethylaluminum with methyl bromide in the presence of an iron-stibonium complex catalyst has demonstrated promising results, achieving a TMA yield of 64.3% under optimized conditions researchgate.net. This method, however, can be associated with the use of expensive catalysts, potentially lower yields compared to other methods, longer reaction cycles, and challenges in post-reaction processing google.com.
Plasma–Chemical Low-Temperature Reduction of Aluminum with Activated Methane (B114726)
A more advanced industrial method involves the carbothermic reduction of aluminum powder activated in a microwave plasma discharge using methane mdpi.comcolab.wsresearchgate.net. In this process, aluminum powder is treated with methane in a plasma environment, which is believed to remove surface oxides and activate the aluminum mdpi.com. The activated aluminum is then reacted with methyl chloride to synthesize this compound mdpi.com. This technique has shown significant success in producing ultra-high-purity TMA, with main substance purity often exceeding 99.99% and trace metal concentrations reaching the 7N standard (99.99999%) mdpi.comcolab.wsresearchgate.net. The synthesis can be performed in a single vacuum cycle, further contributing to the high purity of the final product mdpi.comcolab.wsresearchgate.net.
Dehalogenation with Alkali Metals for High-Purity TMA
The dehalogenation of methylaluminum chlorides using alkali metals, primarily sodium, is a well-established and widely used method for both industrial and laboratory-scale production of TMA sciencemadness.orgjustia.comgoogle.comwikipedia.orggoogleapis.comgoogle.comresearchgate.netepo.orgpatsnap.comgoogle.com. This process typically involves reacting a methylaluminum chloride precursor, such as dimethylaluminum chloride (DMAC), methylaluminum dichloride (MADC), or sesquimethyl aluminum chloride (SMAC), with molten alkali metals like sodium or potassium justia.comresearchgate.net.
The general reaction can be represented as: wikipedia.org or justia.com
To enhance reaction rates, yields, and product purity, catalysts such as alkali or alkaline earth metal fluorides (e.g., sodium fluoride (B91410), potassium fluoride) are often added justia.comgoogle.comgoogleapis.comgoogle.com. These fluorides are believed to act as catalysts, improving the conversion of the methylaluminum chloride to TMA and mitigating issues like the formation of byproduct coatings on the alkali metal surface, which can lead to incomplete reactions and low yields justia.comgoogle.comgoogleapis.comgoogle.comepo.org. The Grosse-Mavity method, involving the reaction of DMAC with molten sodium in a hydrocarbon solvent, is a common basis for these processes, though yields can be affected by byproduct deposition googleapis.comepo.org. Optimized conditions, including specific solvent choices, controlled addition of reactants, and reaction temperatures between 80-150°C, are critical for achieving high yields and purity justia.comgoogleapis.comgoogle.comresearchgate.net. For instance, yields up to 89.2% have been reported using DMAC, sodium, and sodium fluoride google.comgoogle.com.
Laboratory-Scale Synthetic Approaches
Laboratory synthesis of TMA often employs variations of the industrial alkali metal reduction methods, prioritizing control and purity for research purposes.
A common laboratory preparation involves reacting dimethylaluminum chloride (DMAC) with a melt of sodium and/or potassium in an inert hydrocarbon solvent researchgate.net. This method allows for controlled reaction conditions and has been reported to achieve yields around 70% researchgate.net. The use of DMAC as a precursor is advantageous due to its relative availability and handling characteristics compared to other methylaluminum chlorides. The process typically involves careful handling under an inert atmosphere due to the pyrophoric nature of TMA.
Compound List
The following chemical compounds are mentioned in this article:
this compound (TMA)
Dimethylaluminum chloride (DMAC)
Methylaluminum dichloride (MADC)
Sesquimethyl aluminum chloride (SMAC)
Sodium (Na)
Potassium (K)
Magnesium (Mg)
Methyl chloride (CH₃Cl)
Methyl bromide (CH₃Br)
Triethylaluminum (TEA)
Aluminum (Al)
Aluminum chloride (AlCl₃)
Sodium fluoride (NaF)
Potassium fluoride (KF)
Calcium fluoride (CaF₂)
Bismuth compounds
Vanadium based compounds
Iron-stibonium complex catalyst
Methane (CH₄)
Sodium tetramethylaluminate
Aluminum-magnesium alloy (Magnalium)
Data Tables
Table 1: Summary of this compound Synthesis Methods and Yields
| Method Category | Specific Method/Reactants | Key Conditions | Reported Yield (%) | Purity (Main Substance) | References |
| Magnalium Reduction | Magnalium alloy + Methyl chloride | 140°C, 10 atm tandfonline.com | Low google.com | N/A | googleapis.comgoogle.comtandfonline.com |
| Magnalium alloy + Methyl bromide | N/A | Higher than CH₃Cl googleapis.com | N/A | googleapis.com | |
| Aluminum Alkyls & Haloalkane Synthesis | Triethylaluminum (TEA) + Methyl bromide + Iron-stibonium catalyst | 105°C, 0.1 MPa, 150 min TEA feed researchgate.net | 64.3 researchgate.net | 98.1% researchgate.net | google.comgoogle.comresearchgate.net |
| Triethylaluminum (TEA) + Methyl halide + Bismuth catalyst | Reaction temperature 90-115°C epo.org | N/A | N/A | google.comgoogle.comepo.org | |
| Plasma-Chemical Reduction | Aluminum powder + Methane (plasma) → Activated Al; Activated Al + Methyl chloride | Microwave plasma discharge, 500W mdpi.com, 20 min plasma treatment mdpi.com | N/A | ≥99.99% mdpi.comcolab.wsresearchgate.net | mdpi.comcolab.wsresearchgate.net |
| Alkali Metal Dehalogenation | Dimethylaluminum chloride (DMAC) + Sodium | Hydrocarbon solvent, 120-140°C googleapis.com | Up to 85% googleapis.com | N/A | googleapis.comepo.org |
| DMAC + Sodium + Sodium Fluoride (NaF) | Hydrocarbon solvent, 120-140°C google.comgoogle.com | Up to 89.2% google.comgoogle.com | Chloride-free google.comgoogle.com | google.comgoogle.com | |
| Dimethylaluminum chloride + Sodium/Potassium melt | Inert solvent | ~70% researchgate.net | N/A | researchgate.net | |
| Sesquimethyl aluminum chloride + Molten Sodium | O-dichlorobenzene solvent, 100-120°C patsnap.com | N/A | High purity patsnap.com | justia.compatsnap.com |
Theoretical and Computational Studies of Trimethylaluminum
Electronic Structure and Bonding Analysis
Computational chemistry has been an indispensable tool for elucidating the nuanced bonding and structural properties of trimethylaluminum (TMA), which standard models often fail to fully describe.
At standard conditions, this compound exists as a dimer with the formula Al₂(CH₃)₆, which has a structure and bonding analogous to that of diborane. chemeurope.com The dimer features two aluminum atoms connected by two bridging methyl groups, with four terminal methyl groups attached to the aluminum centers. chemeurope.com The bonds associated with the bridging methyls are 3-center-2-electron (3c-2e) bonds, a characteristic of electron-deficient molecules. chemeurope.com X-ray diffraction studies have determined the Al-C terminal bond distance to be approximately 1.99 Å, while the bridging Al-C bond is significantly longer at about 2.24 Å. aip.org Another study cites these distances as 1.97 Å and 2.14 Å, respectively. chemeurope.com
Density Functional Theory (DFT) and Møller-Plesset perturbation methods have been successfully applied to study the molecular structures, energies, and vibrational frequencies of the this compound monomer (Al(CH₃)₃), its corresponding monomer radical cation (Al(CH₃)₃⁺), and the dimer ([Al(CH₃)₃]₂). acs.orgacs.org These computational approaches have been shown to correctly describe the geometries of the neutral molecules and provide consistent values for ionization energies. acs.orgacs.org The dissociation energy of the dimer, however, shows greater dependency on the specific computational methodology employed. acs.org
Table 1: Selected Bond Distances and Angles in this compound Dimer
| Parameter | Value (Source 1) | Value (Source 2) |
|---|---|---|
| Al-C (terminal) | 1.99 Å aip.org | 1.97 Å chemeurope.com |
| Al-C (bridging) | 2.24 Å aip.org | 2.14 Å chemeurope.com |
| Al-C-Al (bridge angle) | 70° aip.org | Not specified |
Investigations combining high-angle X-ray diffraction with quantum-chemical methods have been used to determine the charge density distribution of the this compound dimer. researchgate.netnih.gov The analysis, performed using the quantum theory of atoms in molecules, indicates that the bonding in Al₂Me₆ is predominantly ionic. researchgate.netnih.govcolab.ws This interpretation sheds new light on the bonding, which has been a subject of conflicting descriptions. nih.govcolab.ws The data strongly support the presence of delocalized multicenter bonding, a known feature of electron-deficient compounds like this compound. researchgate.netrsc.org This multicenter bonding involves two electrons distributed over three atomic centers (the two aluminum atoms and the bridging carbon atom). chemeurope.comnih.gov
The analysis of charge density distribution also reveals clear evidence of topological asymmetry within the bridging Al-C bonds. researchgate.netnih.govresearchgate.net This finding is further substantiated by calculated magnetic response currents. researchgate.netnih.gov In the solid-state structure of a related dimeric species, this asymmetry is manifested in measurably different bond lengths for the bridging carbon to each aluminum atom, with one Al-C bridging bond measuring 2.096(3) Å and the other 2.134(3) Å. nih.gov This asymmetry is a direct consequence of the delocalized, multicenter nature of the bonding in the dimer bridge. researchgate.net
Density Functional Theory (DFT) Calculations
DFT has proven to be a powerful method for investigating the reaction pathways of this compound, particularly in contexts relevant to materials science and chemical synthesis.
The reaction mechanism between this compound and ozone (O₃), a common oxidant in atomic layer deposition (ALD) for producing aluminum oxide (Al₂O₃) thin films, has been extensively studied using DFT calculations. acs.orgnih.govfigshare.com These theoretical analyses have identified plausible reaction pathways that lead to the formation of surface species observed in experiments, such as methoxy (B1213986) (–OCH₃), formate (B1220265) (–OCHO), bicarbonate (–CO₃H), and hydroxyl (–OH) groups. acs.orgnih.govresearchgate.net
The initial step of the reaction between TMA and O₃ readily forms an Al(CH₃)₂(OCH₃)(O₂) intermediate. acs.orgnih.gov From this intermediate, if the molecular oxygen (O₂) is not released, it can react with the methoxy group to form an Al(CH₃)₂(OCH₂)(O₂H) intermediate, which ultimately generates formate species and methane (B114726) (CH₄). acs.org Further reactions of the formate group with ozone can produce bicarbonate, which may then decompose at higher temperatures to yield carbon dioxide (CO₂) and surface hydroxyl groups. researchgate.net
Table 2: Key Intermediates in the DFT-Calculated Reaction of TMA with Ozone
| Intermediate Species | Description | Reference |
|---|---|---|
| Al(CH₃)₂(OCH₃)(O₂) | Initial adduct formed from TMA and O₃. acs.orgnih.gov | acs.orgnih.gov |
| Al(CH₃)₂(OCH₃) | Intermediate formed after release of O₂. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Al(CH₃)(OCHO)(OH) | Formate species formed after subsequent reactions. acs.org | acs.org |
DFT studies have also been employed to explore the mechanisms of the initial gas-phase reactions between this compound and ammonia (B1221849) (NH₃), a critical process in the deposition of aluminum nitride (AlN). nih.govacs.org These calculations have detailed the structures of donor-acceptor complexes, dimerization products, and the pathways for methane elimination. nih.govacs.org The reaction begins with the formation of a (CH₃)₃Al:NH₃ adduct. acs.org
The transition state for the first methane elimination from this adduct represents the highest point on the reaction pathway. nih.govacs.org Subsequent methane elimination steps are exothermic and proceed without requiring additional activation energy. nih.govacs.org The formation of the dimerized product, [AlMe₂NH₂]₂, is found to be highly favorable thermodynamically. nih.govacs.org
Further studies combining Fourier transform infrared experiments with DFT calculations have shown that at higher partial pressures of ammonia, a second NH₃ molecule can attach to the initial 1:1 adduct via hydrogen bonding. acs.orgnih.gov This results in a more stable (CH₃)₃Al:NH₃···NH₃ complex. acs.orgnih.gov The calculated binding energy for this hydrogen-bonded adduct is 26.8 kcal/mol, which is 7.2 kcal/mol more stable than the primary (CH₃)₃Al:NH₃ adduct. acs.orgnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | Al(CH₃)₃ or Al₂(CH₃)₆ |
| Ozone | O₃ |
| Ammonia | NH₃ |
| Methane | CH₄ |
| Aluminum Oxide | Al₂O₃ |
| Aluminum Nitride | AlN |
| Diborane | B₂H₆ |
| Carbon Dioxide | CO₂ |
Dimerization and Complexation Reactions (e.g., with Chloroalkanes)
Theoretical studies have been conducted to understand the dimerization of this compound (TMA) and its complexation with various molecules, including chloroalkanes. These studies often employ computational methods to determine geometrical and thermodynamic parameters.
Research into the reactions of this compound with chloroalkanes like dichloromethane (B109758) and dichloroethane has shown that TMA can form both 1:1 and 2:1 complexes. researchgate.net For the 2:1 complexes, two specific orientations of the this compound molecules relative to the chloroalkane molecule are found to be the most favorable. researchgate.net When comparing the thermodynamics of dimerization versus complexation for these reactions, calculations indicate that the dimerization of this compound is the preferred pathway over forming a complex with the chloroalkane. researchgate.net
In the context of reactions with other compounds, such as methyl propionate (B1217596), spectroscopic analysis reveals the formation of an adduct, alongside the production of Me₂AlOCEtMe₂ and Me₂AlOMe when equimolar amounts are used. d-nb.info When TMA is in excess, the reaction favors the formation of these substitution products over the initial adduct. d-nb.info Spectroscopy has identified that the substitution product Me₂AlOCEtMe₂ can trap unreacted TMA, leading to the formation of a symmetrical metallacycle, Me₄Al₂(μ₂-Me)(μ₂-OCEtMe₂), a structure that had previously only been postulated. d-nb.info
The interaction between the this compound dimer and ammonia has also been a subject of theoretical investigation using density functional theory (DFT). These studies have examined the stable configurations of the TMA dimer and the detailed process of its reaction with ammonia, which results in a TMA:NH₃ complex and a TMA monomer. researchgate.net
Table 1: Investigated Reactions and Key Findings
| Reactants | Products/Complexes | Key Findings |
|---|---|---|
| This compound + Dichloromethane | 1:1 and 2:1 complexes | Dimerization of TMA is thermodynamically preferable to complexation. researchgate.net |
| This compound + Dichloroethane | 1:1 and 2:1 complexes | Two favorable orientations for 2:1 complexes have been identified. researchgate.net |
| This compound + Methyl Propionate | Adducts and substitution products (Me₂AlOCEtMe₂, Me₂AlOMe) | Excess TMA favors substitution and can form a symmetrical metallacycle. d-nb.info |
Surface Reaction Mechanisms and Energetics on Hydroxylated Alumina (B75360) in ALD
The atomic layer deposition (ALD) of alumina (Al₂O₃) using this compound (TMA) and water is a widely studied process, with theoretical and computational methods providing deep insights into the surface chemistry. Density functional theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms and energetics, particularly on hydroxylated alumina surfaces, which are more realistic representations of the substrate during the ALD process. rsc.orgaalto.fi
Studies have shown that the TMA half-reaction begins with the exothermic adsorption of TMA onto the hydroxylated surface. rsc.orgresearchgate.net The TMA molecule acts as a Lewis acid and forms a stable adduct with the surface hydroxyl groups. acs.orgrsc.org This is followed by ligand exchange reactions, where a methyl group from the TMA reacts with a proton from a surface hydroxyl group to form methane (CH₄) as a byproduct, leaving behind a surface-bound aluminum species. rsc.org
The energetics of these reactions are crucial for understanding the process. The reaction barriers for the ligand-exchange reactions have been found to be significantly lower on hydroxylated surfaces compared to previously studied idealized surface models. rsc.org DFT calculations suggest that the dominant reaction pathway involves the adsorption of TMA on a bridge oxygen, forming a Lewis acid-base complex, which then undergoes ligand exchange with nearby hydroxyls. acs.org Theoretical studies predict that the dissociation of TMA on the surface will saturate at monomethylaluminum (MMA). rsc.orgaalto.fi Furthermore, the adsorption of TMA can be cooperative, with methyl bridges forming between adsorbed molecules. rsc.org
The presence of water molecules that are dissociatively adsorbed on the alumina surface significantly changes the surface structure and, consequently, the reaction energetics compared to non-hydroxylated models. rsc.orgresearchgate.net Surface restructuring during the reactions appears to play a critical role in achieving conformal alumina films. acs.org
Table 2: Energetics of TMA Reactions on Hydroxylated Alumina
| Reaction Step | Finding | Significance |
|---|---|---|
| TMA Adsorption | Exothermic process. rsc.orgresearchgate.net | Favorable initial step for the ALD half-reaction. |
| Ligand Exchange | Low reaction barriers on hydroxylated surfaces. rsc.org | Facilitates the self-limiting reaction at typical ALD temperatures. |
| Surface Saturation | Predicted to saturate at monomethylaluminum (MMA). rsc.orgaalto.fi | Determines the growth per cycle. |
Modeling Atomic Layer Deposition Kinetics and Thermodynamics
To move beyond a static picture of surface reactions, researchers have developed models to describe the kinetics and thermodynamics of the entire ALD cycle for alumina using this compound (TMA). These models often integrate first-principles quantum-chemical data with statistical thermodynamics and absolute reaction rate theory to determine kinetic parameters. researchgate.netumd.edu
Dynamic models have been created that couple reaction rate expressions with surface species conservation equations. researchgate.netumd.edu These models are valuable for examining the relative rates of competing surface reactions during the TMA and water half-cycles. umd.edu They can simulate the temporal evolution of the surface states during each precursor exposure period. aiche.org
These kinetic models account for several key reactions, including TMA adsorption on both hydroxylated surfaces and bare oxygen sites. researchgate.net Simulations have shown that a combination of these adsorption pathways is necessary to achieve aluminum adsorption rates comparable to those observed in saturating ALD growth. researchgate.net The models can be used to study the transition between saturating (ideal ALD) and non-saturating (CVD-like) growth as a function of process parameters like precursor partial pressure, exposure times, and temperature. umd.edumdpi.com
Thermodynamic and kinetic models are also coupled with reactor-scale transport models to simulate the complete, multiscale ALD process. umd.edumdpi.com This allows for the unambiguous definition of film growth per cycle and can be used to assist in process design and optimization. umd.edumdpi.com For instance, simulations can reveal that unintended chemical vapor deposition conditions might mask the ideal ALD operating window. mdpi.com The competition between surface reactions and the desorption of adsorbed water is identified as a crucial factor, with H₂O desorption being the limiting factor at low temperatures and the surface concentration of OH groups being the limitation at higher temperatures. researchgate.net
Table 3: Parameters and Outputs of ALD Kinetic and Thermodynamic Models
| Model Input | Model Component | Model Output |
|---|---|---|
| Quantum-chemical data (enthalpies, transition states) researchgate.netumd.edu | Statistical Thermodynamics & Absolute Reaction Rate Theory | Kinetic parameters (rate constants) researchgate.netumd.edu |
| Precursor properties, delivery system dynamics umd.edumdpi.com | Reactor-scale Gas-phase Dynamics | Species transport and distribution mdpi.comcore.ac.uk |
| Kinetic parameters, surface species balances researchgate.netumd.edu | Dynamic Film Growth Model | Surface coverage evolution, growth per cycle umd.eduresearchgate.net |
Molecular Dynamics Simulations
Reactive Force Field Molecular Dynamics for Alumina ALD
Molecular dynamics (MD) simulations, particularly those using reactive force fields (ReaxFF), have become a powerful tool for investigating the atomic-scale dynamics of the alumina ALD process. nsf.gov Unlike more computationally intensive quantum mechanics methods like DFT, ReaxFF allows for the simulation of larger systems (thousands of atoms) over longer timescales, providing insights into the collective behavior of precursors and the effects of oversaturation. nsf.govresearchgate.net
ReaxFF MD simulations have been used to model the ALD process employing this compound (TMA) and water precursors. missouristate.edu These simulations can model stable precursors and the reaction pathways for the ALD surface reactions. nsf.gov Studies have varied substrate sizes, precursor concentrations, and operating temperatures to determine the most favorable conditions for film growth. missouristate.edu
A key advantage of the reactive MD approach is its ability to model the dynamic processes involved in film formation. researchgate.net For example, simulations can track the dissociation reactions and the evolution of surface species. missouristate.edu Researchers have used ReaxFF to review the capabilities of different potential models to determine where deficiencies in modeling capabilities may lie. nsf.gov While existing ReaxFF potentials can effectively model stable precursors and the aluminum substrate within a certain temperature range, accurately modeling the reaction paths for the water pulse has presented challenges. nsf.gov
These computational studies are essential for understanding the complex interplay of factors at the atomic level that govern the growth and quality of ALD alumina films. nsf.gov
Table 4: Applications of ReaxFF MD in Alumina ALD Studies
| Area of Investigation | Specific Focus | Insights Gained |
|---|---|---|
| Precursor & Substrate Modeling | Stability of TMA and H₂O precursors, aluminum substrate modeling. nsf.gov | Confirmation that existing potentials can model stable components of the ALD system. nsf.gov |
| Reaction Pathways | Modeling of surface reactions during TMA and water pulses. nsf.gov | Identification of challenges in accurately modeling the full reaction cycle, particularly the water half-reaction. nsf.gov |
| Process Conditions | Effect of temperature, precursor concentration, and substrate size. missouristate.edu | Determination of favorable configurations for precursor addition and film growth. missouristate.edu |
Reaction Mechanisms and Chemical Reactivity of Trimethylaluminum
Lewis Acidity and Adduct Formation
As an electron-deficient molecule, trimethylaluminum readily acts as a Lewis acid, accepting electron pairs from a wide variety of Lewis bases to form stable adducts. In the solid state and in non-coordinating solvents, it typically exists as a dimer, Al₂(CH₃)₆, with bridging methyl groups. However, it readily reacts with Lewis bases to form monomeric 1:1 adducts.
The interaction between this compound and esters, which are key components of synthetic lubricating oils, is highly dependent on the stoichiometry of the reactants. nih.gov When equimolar amounts are used, the primary product is a simple Lewis acid-base adduct where the TMA coordinates to the carbonyl oxygen of the ester. dtic.mil
However, the deployment of excess TMA favors further reaction over simple adduct formation. dtic.mil In these cases, TMA acts as a methylating agent, leading to nucleophilic addition to the carbonyl group and subsequent formation of aluminum alkoxides. For instance, the reaction of methyl propionate (B1217596) with excess TMA yields products like dimethylaluminum methoxide (B1231860) and a more complex metallacycle. nih.govdtic.mil This reactivity is critical to understanding the potential degradation pathways of ester-based lubricants in environments where they might come into contact with alkylaluminum species. nih.gov
| TMA:Ester Ratio | Primary Product(s) | Reaction Type |
|---|---|---|
| 1:1 | Ester-TMA Adduct | Lewis Acid-Base Adduct Formation nih.gov |
| 2:1 or 3:1 | Aluminum Alkoxides (e.g., Me₂AlOMe) and Metallacycles | Nucleophilic Addition/Alkylation nih.govdtic.mil |
This compound forms stable adducts with a variety of Lewis bases containing nitrogen, phosphorus, and oxygen donor atoms. Ethers and tertiary amines readily form 1:1 complexes, such as (CH₃)₃Al·OEt₂ and (CH₃)₃Al·NR₃. wikipedia.org These adducts are generally less pyrophoric and easier to handle than TMA itself.
The formation and stability of adducts with phosphines (containing phosphorus) and arsines (containing arsenic) are influenced by both electronic and steric factors. rice.edursc.org For phosphine (B1218219) adducts of the type Me₃AlPR₂R', both the steric bulk of the R groups and the donor ability of the phosphine affect the properties of the complex. rsc.org Steric repulsion between the methyl groups on the aluminum and the substituents on the phosphine is a dominant factor influencing the chemical shifts observed in NMR spectroscopy. rice.edu Similarly, TMA reacts with secondary arsines, such as diphenylarsine, to form stable trimeric compounds featuring a six-membered Al-As ring. dtic.mil
The basicity of Group 15 hydrides decreases down the group (NH₃ > PH₃ > AsH₃), which influences their tendency to form adducts with Lewis acids like TMA. quora.com While ammonia (B1221849) forms a very stable adduct, the adducts with phosphine and arsine are also well-characterized.
| Lewis Base | Adduct Formula | Donor Atom |
|---|---|---|
| Diethyl Ether | (CH₃)₃Al·O(C₂H₅)₂ | Oxygen |
| Triethylamine | (CH₃)₃Al·N(C₂H₅)₃ | Nitrogen |
| Triphenylphosphine | (CH₃)₃Al·P(C₆H₅)₃ | Phosphorus |
| Diphenylarsine (forms trimer) | [Me₂AlAsPh₂]₃ | Arsenic dtic.mil |
The reaction between this compound and ammonia is fundamental in chemical vapor deposition processes for producing aluminum nitride (AlN). Initially, a stable 1:1 Lewis acid-base adduct, (CH₃)₃Al:NH₃, is formed. researchgate.net Research has shown that at higher partial pressures of ammonia, a second molecule of NH₃ can attach to this primary adduct via hydrogen bonding. researchgate.net
This results in the formation of a (CH₃)₃Al:NH₃···NH₃ complex. The binding energy of this hydrogen-bonded adduct is calculated to be 26.8 kcal/mol, which is 7.2 kcal/mol more stable than the simple 1:1 adduct. researchgate.net This finding highlights that hydrogen bonding can play a significant role in the gas-phase chemistry of metal-organic precursors. researchgate.net
While this compound is often supplied in hydrocarbon solvents, its interaction with chlorine-containing organic solvents is reactive rather than involving simple complex formation. TMA can be synthesized from methyl chloride, indicating a reactive pathway. wikipedia.org For instance, TMA reacts with aluminum trichloride (B1173362) to produce dimethylaluminum chloride, (AlMe₂Cl)₂. wikipedia.org This demonstrates the tendency of TMA to engage in alkyl/halide exchange reactions with chlorinated species. Commercial TMA solutions are available in chlorobenzene, suggesting that reactivity is manageable under specific conditions, but care must be taken as reactions can occur, especially in the presence of catalysts or at elevated temperatures. researchgate.net
Alkylation Reactions
Beyond its Lewis acidity, this compound is a potent alkylating agent, capable of transferring a methyl group to various substrates.
This compound is a key starting material for the production of higher alkylaluminum compounds through the insertion of olefins, most notably ethylene (B1197577), into its aluminum-carbon bonds. This process, known as oligomerization, forms the basis of the Ziegler-Natta polymerization process.
The reaction begins with the insertion of an ethylene molecule into one of the Al-CH₃ bonds of TMA to form ethyl(dimethyl)aluminum. Repeated insertions of ethylene lead to the growth of longer alkyl chains attached to the aluminum center, producing a mixture of higher trialkylaluminum compounds, such as triethylaluminum (B1256330) and tri-n-propylaluminum. This process allows for the synthesis of a range of long-chain alkylaluminum compounds, which are themselves important industrial chemicals.
Compound Index
| Compound Name | Chemical Formula |
|---|---|
| Aluminum trichloride | AlCl₃ |
| Ammonia | NH₃ |
| Arsine | AsH₃ |
| Chlorobenzene | C₆H₅Cl |
| Diethyl Ether | (C₂H₅)₂O |
| Dimethylaluminum chloride | (CH₃)₂AlCl |
| Dimethylaluminum methoxide | (CH₃)₂AlOCH₃ |
| Diphenylarsine | (C₆H₅)₂AsH |
| Ethylene | C₂H₄ |
| Methyl chloride | CH₃Cl |
| Methyl propionate | C₂H₅COOCH₃ |
| Phosphine | PH₃ |
| Triethylaluminum | Al(C₂H₅)₃ |
| This compound | Al(CH₃)₃ or Al₂(CH₃)₆ |
| Triphenylphosphine | P(C₆H₅)₃ |
Alkylation of Ketones to Methyl Carbinolates
This compound serves as a source of methyl nucleophiles for the alkylation of ketones. wikipedia.org The reaction proceeds via the addition of a methyl group to the carbonyl carbon, leading to the formation of a tertiary alcohol upon subsequent hydrolytic workup. wikipedia.org A kinetic study of the reaction between this compound and benzophenone (B1666685) in diethyl ether revealed that the reaction follows second-order kinetics.
Step 1: Complex Formation (C₆H₅)₂C=O + (CH₃)₃Al·O(C₂H₅)₂ ⇌ (C₆H₅)₂C=O···Al(CH₃)₃ + (C₂H₅)₂O
Step 2: Alkylation (C₆H₅)₂C=O···Al(CH₃)₃ → (C₆H₅)₂C(CH₃)OAl(CH₃)₂
In studies using excess this compound at elevated temperatures, double methylation has been observed, indicating further reactivity of the intermediate species. nih.govd-nb.info For instance, the reaction with acetophenone (B1666503) can yield t-butylbenzene through gem-dimethylation, a reaction catalyzed by nickel acetylacetonate (B107027). researchgate.net
Table 1: Reaction of this compound with Benzophenone
| Reactants | Solvent | Product (after hydrolysis) | Yield | Reference |
|---|---|---|---|---|
| This compound, Benzophenone | Diethyl Ether | 1,1-Diphenylethanol | 82% (after 35 days) |
This compound-Promoted 1,2-Additions of Arylzinc Halides to Aldehydes
This compound promotes the asymmetric 1,2-addition of functionalized arylzinc halides to both aromatic and aliphatic aldehydes, a process that can be catalyzed by amino alcohols to achieve moderate to good enantioselectivity. nih.gov The key to this promotion lies in a rapid ligand exchange between the arylzinc halide (ArZnX) and this compound (AlMe₃). nih.gov This exchange generates mixed organometallic species that are crucial for the subsequent reaction. nih.gov
The formation of these mixed species leads to a key intermediate that is mechanistically distinct from the classic "anti" transition states proposed in other asymmetric addition reactions. nih.gov This methodology is practical as it can utilize either commercially available arylzinc halides or those prepared in situ from aryl bromides, and it tolerates electrophilic functional groups such as esters and nitriles. nih.gov
Ligand Exchange Reactions
Exchange between this compound and Triphenylaluminum
The exchange of methyl and phenyl groups between this compound and triphenylaluminum has been investigated using proton magnetic resonance (PMR) spectroscopy. researchgate.net In the presence of a large excess of pyridine (B92270), the exchange follows a bimolecular mechanism. researchgate.net This mechanism proceeds without the prior dissociation of pyridine from the organoaluminum complexes before the exchange occurs. researchgate.net However, when the excess of pyridine is small, the rate of exchange becomes dependent on the concentration of the excess pyridine, suggesting a different mechanistic pathway may be involved under these conditions. researchgate.net
Bridge-Terminal Methyl Group Exchange in Alumolane Dimers
In the gas phase and in non-coordinating solvents, this compound exists as a dimer, Al₂(CH₃)₆. wikipedia.org This dimeric structure, an example of an alumolane dimer, features two types of methyl groups: four terminal and two bridging. wikipedia.org The aluminum centers are tetrahedral. wikipedia.org A rapid, intramolecular exchange occurs between the bridging and terminal methyl groups. wikipedia.org The mechanism for this transfer is proposed to involve the rearrangement of the bridge bonds. researchgate.net The activation energy for this bridge-terminal exchange has been found to be similar to that for the exchange of methyl groups between this compound and trimethylgallium (B75665) or trimethylindium. researchgate.net
Reactions with Active Hydrogen Compounds (e.g., Alcohols, Acids, Water)
This compound is pyrophoric and reacts violently with water and other compounds containing active hydrogen, such as acids and alcohols. wikipedia.org These reactions typically proceed with the evolution of methane (B114726) gas. wikipedia.org
The reaction with alcohols can be complex. While simple alcoholysis occurs, excess this compound can C-methylate tertiary alcohols and aryl alkyl carbinols at temperatures between 100-200°C. publish.csiro.auresearchgate.net For example, t-butyl alcohol is converted to neopentane, and 2-phenylpropan-2-ol gives t-butylbenzene. publish.csiro.auresearchgate.net Evidence suggests these C-methylation reactions proceed through a carbonium-ion mechanism. publish.csiro.au
With carboxylic acids, this compound facilitates the direct amidation in the presence of amines. organic-chemistry.orgthieme-connect.com This reaction is believed to proceed through the formation of an aluminum "ate" complex, which brings the carboxyl carbon and the amine nitrogen into close proximity, favoring the formation of the amide bond. thieme-connect.com This method is effective for a range of aliphatic and aromatic carboxylic acids and various primary and secondary amines, yielding amides in moderate to high yields. organic-chemistry.orgthieme-connect.com
The reaction with water is extremely vigorous. wikipedia.org A computational study shows that the reaction begins with the formation of a stable adduct, (CH₃)₃Al:OH₂, through the interaction of the empty p orbital on aluminum with a lone pair of electrons on the oxygen atom. nycu.edu.tw The decomposition of this adduct to release the first molecule of methane, forming (CH₃)₂AlOH, must overcome an energy barrier of approximately 15 kcal/mol. nycu.edu.tw
Formation of Methylaluminoxane (B55162) (MAO)
Controlled, incomplete hydrolysis of this compound yields methylaluminoxane (MAO), a mixture of organoaluminum compounds with the approximate formula (Al(CH₃)O)ₙ. wikipedia.orgwikipedia.org The idealized reaction is:
n Al(CH₃)₃ + n H₂O → (Al(CH₃)O)ₙ + 2n CH₄ wikipedia.org
MAO is not a single, well-defined compound but rather a mixture of different oligomers, which may include ring and cage-like structures. acs.org There are equilibria between these oligomers and with any unreacted this compound. acs.org Due to this complexity, the exact structure of MAO in solution has been difficult to determine despite extensive study. researchgate.net However, X-ray crystallography of a single crystal of an active MAO component revealed a sheet-like cluster of tetrahedral aluminum centers linked by triply bridging oxygen atoms. wikipedia.org MAO is a crucial co-catalyst (activator) for metallocene-catalyzed olefin polymerization. wikipedia.orgacs.org
Table 2: Investigated Reactions of this compound
| Section | Reaction Type | Reactants | Key Findings |
|---|---|---|---|
| 4.2.2 | Alkylation | Ketones | Forms methyl carbinolates via a second-order kinetic process. |
| 4.2.3 | Promoted 1,2-Addition | Arylzinc Halides, Aldehydes | Promotes addition via rapid ligand exchange and formation of mixed organometallic species. |
| 4.3.1 | Ligand Exchange | Triphenylaluminum | Bimolecular exchange of methyl/phenyl groups in the presence of pyridine. |
| 4.3.2 | Ligand Exchange | This compound Dimer | Rapid intramolecular exchange between bridging and terminal methyl groups. |
| 4.4 | Reaction with Active H | Alcohols, Carboxylic Acids, Water | Vigorous reaction produces methane; can C-methylate tertiary alcohols and facilitate amidation of acids. |
| 4.4.1 | Hydrolysis | Water (controlled) | Forms methylaluminoxane (MAO), an oligomeric co-catalyst. |
Decomposition Pathways of this compound
The decomposition of this compound (TMA) is a critical aspect of its reactivity, influencing its applications in various chemical processes. The pathways of this decomposition are highly dependent on the surrounding conditions, such as temperature and the presence of other materials.
Thermal Decomposition and Methane Production
The thermal decomposition of this compound is a process that has been studied under various conditions, revealing complex reaction mechanisms. When heated above 120°C, TMA can undergo an exothermic decomposition, which involves the evolution of flammable gas. nouryon.com The primary thermal decomposition products include methane and an amorphous solid containing a high percentage of aluminum. nouryon.com
Under low-pressure conditions, studies of TMA decomposition on various heated surfaces—including copper, aluminum, quartz, and gallium arsenide—have shown that the primary gaseous product is the methyl radical. aip.orgaip.org In these experiments, conducted at temperatures ranging from 550 to 900 K, neither methane nor ethane (B1197151) was detected as an initial product. aip.orgaip.org This suggests that the formation of methane and ethane occurs as a secondary, gas-phase reaction rather than a direct result of the surface decomposition of TMA. aip.org The apparent activation energy for the production of the methyl radical was determined to be 13 ± 2 kcal/mol, a value that remained consistent across the different substrates and carrier gases (helium or hydrogen) used. aip.orgaip.org
Further research on the decomposition of TMA on a Si(100) surface indicates that the process is similar to that of trimethylgallium (TMG), which is largely an intramolecular process. researchgate.net For TMA, dimers that are initially adsorbed on the surface decompose upon heating to 400 K. researchgate.net The subsequent decomposition chemistry can lead to the liberation of methane. researchgate.net However, the product ratio in TMA decomposition varies depending on factors such as the TMA coverage, the condition of the surface, and the existing aluminum coverage. researchgate.net This suggests that while the fundamental decomposition mechanism may be similar to TMG, the surface plays a more direct role in the reaction pathway of TMA, with a tendency for methyl groups to migrate to the support material. researchgate.net
The presence of other reactants can also influence the decomposition and byproducts. For instance, in the context of atomic layer deposition (ALD) using TMA and ozone (O₃), methane is reported as a reaction byproduct. nih.gov Computational studies on the reaction of TMA with water show that a TMA-water complex can form, which may then decompose to produce methane and (CH₃)₂AlOH with an energy barrier of 15.1 kcal/mol. nycu.edu.tw
Table 1: Activation Energy for Methyl Radical Production from TMA
| Substrate Material | Carrier Gas | Apparent Activation Energy (kcal/mol) |
|---|---|---|
| Copper | Helium | 13 ± 2 |
| Aluminum | Helium | 13 ± 2 |
| Quartz | Helium | 13 ± 2 |
| Gallium Arsenide | Helium | 13 ± 2 |
| Copper | Hydrogen | 13 ± 2 |
Decomposition Processes during TMA Exposure to Cellulosic Materials
The interaction of this compound with cellulosic materials involves a chemical reaction that leads to the decomposition and modification of the cellulose (B213188) structure. aip.org When cellulosic nanofibril paper is exposed to single cycles of TMA and water, the TMA precursor chemically and physically alters the material. aip.org
Extended exposure times of TMA to cellulosic materials lead to pathways beyond a simple self-limiting surface reaction typical of atomic layer deposition. aip.org X-ray photoelectron spectroscopy analysis reveals that the cellulose undergoes a decomposition process during the TMA exposure or the subsequent reaction with water. aip.org This decomposition creates new pathways for the uptake of inorganic material into the cellulosic structure. aip.org
A significant consequence of this TMA-induced decomposition is the alteration of the material's physical properties. X-ray diffraction studies suggest that TMA exposure transforms crystalline regions of the nanocellulose into amorphous structures. aip.org This change in crystallinity is linked to observed changes in the mechanical properties of the nanopaper, such as an increase in elongation at break and ultimate tensile strength. aip.org Furthermore, the chemical modification of the cellulose surface is evidenced by a transformation from hydrophilic to hydrophobic. aip.org A single cycle treatment can increase the water contact angle of the nanopaper from approximately 18° to a range of 75°–79°. aip.org
Table 2: Effect of TMA/Water Cycle on Cellulosic Nanopaper
| Property | Before Treatment | After 1-Cycle TMA/Water Exposure |
|---|---|---|
| Surface Characteristic | Hydrophilic | Hydrophobic |
| Water Contact Angle | ~18° | 75°-79° |
| Crystalline Structure | Crystalline | Increased amorphous regions |
Catalytic Applications of Trimethylaluminum
Organic Synthesis and Transformations
Reagent for Efficient Synthesis of Allenes
Trimethylaluminum is employed as a reagent in the palladium-catalyzed synthesis of allenes. In this methodology, propargyl acetates are utilized as propargyl electrophiles, reacting with TMA in the presence of a palladium catalyst to yield allene (B1206475) products efficiently researchgate.netku.eduresearchgate.net. This approach offers a direct route to these valuable unsaturated compounds, which are known for their unique structural features and reactivity in various organic transformations researchgate.netresearchgate.net.
Preparation of Other Metal Organic Compounds
TMA serves as a precursor for the synthesis of other organometallic compounds. A notable example is its reaction with stannic chloride, which yields methyl tin compounds chemicalbook.com. This capability highlights TMA's role as a foundational reagent in the broader field of organometallic chemistry, enabling access to a variety of metal-organic materials.
Stereoselective Reactions
This compound plays a role in stereoselective synthesis, particularly in methylation reactions. Modern catalytic systems often utilize TMA in conjunction with nickel or rhodium catalysts to achieve highly stereoselective methylations of aldehydes and ketones researchgate.net. These processes are crucial for constructing chiral centers with high fidelity, a critical aspect in the synthesis of pharmaceuticals and fine chemicals. Furthermore, TMA is implicated in the formation of reagents like the Tebbe reagent, which is used for methylenation reactions and is derived from TMA future4200.com.
Mild Reducing Agent for Vitamin and Hormone Synthesis
TMA can function as a mild reducing agent in the synthesis of complex biomolecules, including vitamins and hormones chemicalbook.com. Its controlled reactivity allows for selective reductions, contributing to the efficient construction of these biologically significant compounds without causing unwanted side reactions.
Peptide Bond Formation
A significant application of TMA lies in its ability to mediate peptide bond formation in a one-pot process using unprotected amino acids rsc.orgrsc.orgnih.govresearchgate.net. The reaction involves the pre-reaction of TMA with N- and C-terminal unprotected amino acids to form a five-membered ring intermediate. This intermediate then reacts with nucleophilic amino acid esters, facilitating the formation of peptide bonds. This method allows for the efficient synthesis of tripeptides and even longer peptide chains without the need for expensive coupling reagents and can accommodate amino acids with bulky side chains rsc.orgnih.govresearchgate.net.
Table 1: this compound-Mediated Peptide Bond Formation
| Amino Acid 1 | Amino Acid 2 | Amino Acid 3 | Resulting Tripeptide | Yield (%) | Reference |
| L-Phenylalanine | L-Alanine | L-Valine | H-Phe-Ala-Val-OH | High | rsc.orgresearchgate.net |
| L-Alanine | L-Phenylalanine | L-Leucine | H-Ala-Phe-Leu-OH | High | rsc.orgresearchgate.net |
| L-Valine | L-Leucine | L-Isoleucine | H-Val-Leu-Ile-OH | High | rsc.orgresearchgate.net |
Note: "High" indicates yields reported as high in the source material, specific percentages were not consistently provided for all combinations.
Catalysis of Hindered Diels–Alder Reactions with this compound–Triflimide Complexes
This compound, in combination with triflimide (Tf2NH), forms highly effective Lewis acid complexes, such as Me2AlNTf2 and MeAl(NTf2)2. These complexes are particularly adept at catalyzing Diels-Alder reactions involving sterically hindered dienes and dienophiles mdpi.comresearchgate.netucla.edu. The use of these TMA-triflimide complexes enables the formation of cycloadducts that are often difficult to synthesize using conventional methods ucla.edu. For instance, a hindered diene reacted with a hindered enone in the presence of these catalysts to yield the desired cycloadduct in excellent yield within a short timeframe at low temperatures ucla.edu.
Table 2: Catalysis of Hindered Diels–Alder Reactions with TMA-Triflimide Complexes
| Diene Type | Dienophile Type | Catalyst System | Reaction Conditions | Product Yield | Reaction Time | Reference |
| Hindered silyloxy diene | Hindered enone | Me2AlNTf2 | -40 °C | Excellent | 0.5–1.5 h | ucla.edu |
| Hindered diene | Hindered dienophile | MeAl(NTf2)2 | Not specified | High | Not specified | researchgate.netucla.edu |
| Hindered silyloxy diene | Substituted enone | AlBr3/AlMe3 | Not specified | Good | Not specified | acs.org |
Activation of Zeolite-Confined Lanthanum Borohydrides for C–H Borylation
This compound plays a crucial role in activating zeolite-confined lanthanum borohydride (B1222165) catalysts for C–H borylation reactions researchgate.netosti.govfigshare.comresearchgate.net. By treating lanthanum borohydride precatalysts with TMA, the resulting complexes, such as La(BH4)2(AlMe3)-Ph3Si-HY30, exhibit enhanced catalytic activity for the borylation of aromatic hydrocarbons like benzene (B151609) researchgate.netresearchgate.net. This activation process leads to significantly higher turnover numbers and improved yields of borylated products, such as phenylpinacolborane (PhBpin), by inhibiting unwanted side reactions like HBpin decomposition researchgate.net.
Table 3: TMA-Activated Zeolite-Confined Catalysts for C–H Borylation
| Substrate | Precatalyst System | Activated Catalyst System | Borylation Reagent | Product | Turnover Number | Yield (%) | Reference |
| Benzene | La(BH4)2(THF)2.5-Ph3Si-HY30 | La(BH4)2(AlMe3)-Ph3Si-HY30 | Pinacolborane (HBpin) | Phenylpinacolborane | >285 | Up to 42 | researchgate.netresearchgate.net |
Role in Advanced Materials Synthesis
Growth Initiator for Self-Assembled Aluminum Nanoparticles via ALD
Atomic Layer Deposition (ALD) is a sophisticated technique renowned for its ability to deposit thin films and nanostructures with atomic-level precision, attributed to its characteristic self-limiting surface reactions researchgate.net. In the specialized field of synthesizing self-assembled aluminum nanoparticles, this compound (TMA) serves a critical function as a growth initiator researchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.com. Unlike many metallic ALD processes that rely on a single precursor for self-limiting growth, the fabrication of metallic aluminum nanoparticles often necessitates a distinct initiation phase facilitated by TMA researchgate.netresearchgate.net.
The prevailing mechanism posits that TMA functions as a conductive source of electrons, which is fundamental for initiating the nucleation and subsequent growth of aluminum nanoparticles on a substrate surface researchgate.netresearchgate.net. Typically, TMA is introduced first to passivate the substrate surface, frequently interacting with pre-existing hydroxyl (OH) groups or other reactive surface sites researchgate.netresearchgate.netacs.orgmdpi.comnih.gov. Following this crucial initiation step, a primary aluminum precursor, such as Dimethylethylamine alane (DMEAA), is introduced to continue the deposition process, building upon the nuclei established by TMA researchgate.netresearchgate.net. This sequential methodology enables meticulous control over nucleation density and the subsequent growth of the nanoparticles.
Research findings have substantiated that this ALD approach, utilizing TMA as an initiator, can produce aluminum nanoparticles exhibiting a well-defined crystallographic orientation, notably the (111) plane researchgate.netresearchgate.net. Moreover, the morphology of these self-assembled nanoparticles has been observed to evolve throughout the deposition process, transitioning from initial tetrahedral forms to more intricate octahedral structures researchgate.netresearchgate.net. The self-assembly characteristic is intricately governed by the precise manipulation of ALD parameters, including the number of cycles for both the initiator (TMA) and the primary precursor (DMEAA), alongside deposition temperature and precursor pulse durations researchgate.net.
Studies have systematically investigated variations in the number of ALD cycles dedicated to TMA initiation and subsequent DMEAA deposition to elucidate their impact on nanoparticle formation. For example, experimental designs have incorporated different combinations of cycles, such as employing 20 cycles of TMA followed by either 200 or 400 cycles of DMEAA, or alternatively, 10 cycles of TMA followed by 300 cycles of DMEAA researchgate.net. These specific experimental parameters directly influence the nucleation density and, consequently, the final size and morphology of the self-assembled aluminum nanoparticles.
Experimental Parameters and Observed Nanoparticle Characteristics
| Experiment | This compound (TMA) Cycles | Dimethylethylamine Alane (DMEAA) Cycles | Observed Nanoparticle Orientation | Observed Nanoparticle Morphology Evolution |
| A | 20 | 200 | (111) | Tetrahedral to Octahedral |
| C | 20 | 400 | (111) | Tetrahedral to Octahedral |
| D | 10 | 300 | (111) | Tetrahedral to Octahedral |
Note: The data presented in this table are derived from the experimental designs detailed in the literature, focusing on TMA's role as an initiator in ALD for aluminum nanoparticle synthesis. While specific quantitative measurements of nanoparticle size or density for each experiment are not explicitly provided in the cited snippets, the reported orientation and morphological evolution are consistently documented.
Compound List
this compound (TMA)
Dimethylethylamine alane (DMEAA)
Aluminum (Al)
Aluminum oxide (Al₂O₃)
Silicon (Si)
Hydroxyl groups (OH)
Applications in Thin Film Deposition and Etching
Atomic Layer Deposition (ALD) Processes
Precursor for Aluminum-Doped ZnO Thin Films (AZO)
Trimethylaluminum (TMA) is a vital precursor for the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of Aluminum-Doped Zinc Oxide (AZO) thin films. AZO is a transparent conductive oxide (TCO) material widely employed in optoelectronic devices, solar cells, and transparent electrodes due to its advantageous combination of high optical transmittance in the visible spectrum and good electrical conductivity aip.orgnih.gov. TMA functions as the aluminum source in these deposition processes.
In ALD, AZO films are typically manufactured by alternating cycles of precursors for ZnO and Al₂O₃. Common precursors include diethylzinc (B1219324) (DEZ) or zinc acetate (B1210297) for ZnO, and TMA with water or ozone for Al₂O₃ aip.orgnih.gov. The aluminum concentration within the AZO film can be precisely controlled by adjusting the ratio of Al₂O₃ cycles to ZnO cycles nih.govresearchgate.net. Research indicates that TMA, when used with water, can induce oxygen vacancies in the ZnO lattice, which enhances carrier concentration and improves the gas-sensing performance of AZO-based sensors mdpi.com. Comparative studies on TMA delivery methods suggest that coinjection of DEZ and TMA yields more homogeneous aluminum distribution and superior electrical and optical properties compared to layered microstructures formed by sequential cycles aip.org.
Research Findings:
AZO films deposited via ALD using DEZ, TMA, and ozone at 250 °C demonstrated improved electrical conductivity and optical transparency aip.org.
The precise control of Al doping levels in ZnO films is achievable by varying the TMA to DEZ ratio in ALD processes. Films with approximately 1% Al content achieved a low resistivity of 3.5 × 10⁻⁴ Ω-cm researchgate.net.
Al doping in ZnO films can shift the preferred growth orientation from (002) to (100), thereby enhancing surface properties and current conduction nih.gov.
TMA's potent reducing nature can introduce oxygen vacancies into AZO films, leading to increased carrier concentration and augmented gas-sensing performance mdpi.com.
Data Table: AZO Film Properties via ALD with TMA
| Precursors (ZnO/Al₂O₃) | Deposition Temperature (°C) | Al Content (at. %) | Resistivity (Ω-cm) | Transmittance (Visible) | Reference |
| DEZ/H₂O + TMA/H₂O | 250 | ~1 | 3.5 × 10⁻⁴ | High | researchgate.net |
| DEZ/O₃ + TMA/O₃ | 250 | Variable | Low | Excellent | aip.org |
| DEZ/H₂O + TMA/H₂O | 220 | 0–20 (nominal) | Varies | High | aip.org |
Fabrication of Al₂O₃-Coated Anodes for Batteries (Li-ion, Al-ion)
This compound (TMA) is widely employed in Atomic Layer Deposition (ALD) as a precursor to create protective aluminum oxide (Al₂O₃) coatings on anode materials for lithium-ion (Li-ion) and potentially Al-ion batteries. Silicon-based anodes, in particular, are prone to significant volume expansion during charging and discharging cycles, which leads to capacity fade and degradation of the electrode structure. ALD-deposited Al₂O₃ coatings, facilitated by TMA, provide a robust, conformal, and pinhole-free protective layer that effectively mitigates these issues nih.govresearchgate.net.
The Al₂O₃ coating process utilizing TMA typically involves pulsing TMA followed by a co-reactant, such as water or ozone, interspersed with intermediate purge steps. This process can be conducted at relatively low temperatures (e.g., ≤200 °C), thereby preventing damage to the underlying anode materials nih.gov. The thickness of the Al₂O₃ layer can be precisely controlled by the number of ALD cycles. Studies have demonstrated that higher Al₂O₃ content, achieved by adjusting TMA exposure time or cycle ratios, significantly enhances electrochemical properties researchgate.net. These coatings contribute to stabilizing the solid electrolyte interphase (SEI) layer, suppressing electrolyte decomposition, and buffering the volume changes of the anode material, ultimately improving cycle life and capacity retention nih.govresearchgate.netresearchgate.netosti.govresearchgate.net.
Research Findings:
Al₂O₃ coatings deposited using TMA on Si-alloy anodes via ALD improved capacity retention, with a 300-cycle coating increasing retention from 69.8% to 79.1% depending on the Al₂O₃ content researchgate.net.
Al₂O₃ coating on LiCoO₂ cathode materials using TMA and H₂O at 120 °C resulted in enhanced stability and suppressed side reactions mdpi.com.
For Li-ion battery anodes, Al₂O₃ coatings deposited using TMA can improve rate performance and cycle life, with some studies indicating that a 5 nm coating provides optimal performance mdpi.com.
The Al₂O₃ layer can effectively scavenge protic and acidic species from the electrolyte, thereby preventing the degradation of the active material researchgate.net.
Data Table: Performance Enhancement of Li-ion Battery Anodes with ALD Al₂O₃ Coatings (using TMA)
| Anode Material | Coating Thickness (nm) | ALD Precursors (Al source) | Cycles | Capacity Retention (after N cycles) | Improvement Factor | Reference |
| Fe-Si powder | Variable | TMA | 300 | 69.8% to 79.1% | Significant | researchgate.net |
| Si-based anode | Variable | TMA | N/A | Improved | N/A | nih.gov |
| LFP cathode | 5 nm | TMA | N/A | Stable, higher capacity | Improved | mdpi.com |
| LFP cathode | 10 nm | TMA | N/A | Good performance | Improved | mdpi.com |
| Graphite | Sub-nanometer | TMA | N/A | ~100% after 200 cycles | Spectacular | osti.gov |
Infiltration into Polymer Brushes for Alumina (B75360) Film Fabrication
This compound (TMA) is utilized in sequential infiltration synthesis (SIS) and vapor-phase infiltration (VPI) techniques to introduce alumina (Al₂O₃) into polymer matrices, including polymer brushes. This approach facilitates the creation of hybrid organic-inorganic materials with tailored properties suitable for applications such as flexible electronics and barrier films. The porous nature of polymers aids in the infiltration of ALD precursors like TMA researchgate.net.
The infiltration mechanism involves the reaction of TMA with reactive sites within the polymer. For instance, TMA precursors exhibit a higher affinity for polymers containing carbonyl (C=O) bonds researchgate.net. In the case of poly(styrene-block-methyl methacrylate) (PS-b-PMMA), TMA infiltration followed by water vapor treatment results in the formation of Al₂O₃, which can subsequently prime the polymer matrix for further infiltration of other precursors osti.gov. Studies involving polybutylene succinate (B1194679) (PBS) have shown that TMA infiltration can lead to the formation of an aliphatic group and the rupture of the polymer chain, with Al₂O₃ incorporation being more substantial in PBS compared to poly(methyl methacrylate) (PMMA) due to differences in free volume nih.gov. This process allows for control over the degree of infiltration and the resulting Al₂O₃ content by adjusting parameters such as TMA exposure time and temperature researchgate.netosti.gov.
Research Findings:
TMA infiltration into polyurea, a polymer containing carbonyl groups, enables the fabrication of alumina films via ALD researchgate.net.
The infiltration of TMA into poly(styrene-block-methyl methacrylate) (PS-b-PMMA), followed by water vapor treatment, creates an alumina-primed surface, which enhances subsequent ZnO infiltration fidelity and allows for the tuning of electrical properties osti.gov.
TMA infiltration into polybutylene succinate (PBS) results in Al₂O₃ incorporation, exhibiting a higher mass uptake compared to PMMA due to variations in polymer free volume nih.gov.
The infiltration mechanism of TMA into polymers is influenced by the specific types of chemical bonds present within the polymer structure researchgate.net.
Data Table: Alumina Film Fabrication via Polymer Infiltration with TMA
| Polymer Matrix | ALD/SIS Precursor (Al source) | Co-reactant | Process Type | Temperature (°C) | Key Observation | Reference |
| Polyurea | TMA | H₂O | ALD | Variable | TMA infiltrates polymers with C=O bonds, enabling alumina film formation. | researchgate.net |
| PS-b-PMMA | TMA | H₂O | VPI | ≤200 | Alumina priming enhances ZnO infiltration fidelity; Al concentration is tunable by TMA exposure time. | osti.gov |
| Polybutylene succinate (PBS) | TMA | H₂O | SIS | 70 | Higher Al₂O₃ mass uptake than PMMA due to polymer free volume; ester group involved in interaction. | nih.gov |
Chemical Vapor Deposition (CVD) Processes
Production of High-Purity Thin Films and Coatings (e.g., in Semiconductor Industry)
This compound (TMA) is a fundamental precursor in the semiconductor industry for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes, primarily used for depositing high-purity aluminum-containing thin films and dielectric layers. Its high vapor pressure and reactivity facilitate the formation of uniform and conformal films, which are essential for the fabrication of advanced microelectronic devices acegases.commarketresearchintellect.comketjen.com.
Within the semiconductor sector, TMA is crucial for depositing aluminum oxide (Al₂O₃) films, which serve as high-quality insulating and passivation layers in integrated circuits, transistors, capacitors, and memory chips marketresearchintellect.comketjen.comwikipedia.org. Al₂O₃ is valued for its high dielectric constant (high-k) and its efficacy as a diffusion barrier with excellent thermal stability rsc.org. Furthermore, TMA is the preferred precursor for Metalorganic Vapor Phase Epitaxy (MOVPE) and CVD of various aluminum-containing compound semiconductors, including AlAs, AlN, AlGaAs, and AlGaN wikipedia.orgketjen.com. The purity of TMA is paramount, with purity levels often exceeding 99.9999% (6N purity) being required for epitaxial growth and advanced fabrication processes to prevent defects in nanoscale devices marketresearchintellect.compmarketresearch.com.
Research Findings:
TMA is utilized in CVD for the deposition of Al₂O₃ layers, serving as insulating and passivation layers in semiconductor components acegases.com.
It is recognized as a preferred precursor for MOVPE of aluminum-containing compound semiconductors such as AlAs, AlN, and AlGaAs wikipedia.org.
High-purity TMA (≥99.9999%) is critical for semiconductor fabrication to ensure consistent deposition processes and the desired film properties marketresearchintellect.compmarketresearch.com.
TMA's capability to deposit uniform and conformal thin films makes it valuable for protective, optical, and barrier layers in advanced materials acegases.com.
Data Table: Applications of TMA in High-Purity Thin Film Deposition (CVD/ALD)
| Application Area | Film/Material Deposited | Process Type (CVD/ALD) | Role of TMA | Purity Requirements | Reference |
| Semiconductor Industry | Al₂O₃ | CVD/ALD | High-k dielectric, insulating, passivation layer | High (≥99.9999%) | acegases.commarketresearchintellect.comketjen.comwikipedia.org |
| Semiconductor Industry | AlN, AlAs, AlGaAs, etc. | MOVPE/CVD | Precursor for Al-containing compound semiconductors | High | wikipedia.orgketjen.com |
| Photovoltaics | Al₂O₃ | CVD/ALD | Passivation layer for silicon surfaces, increasing efficiency | High | ketjen.com |
| Light Emitting Diodes (LEDs) | AlGaN, Al₂O₃, AlN | MOVPE/CVD | Precursor for Al-containing compound semiconductors and passivation layers, improving optical efficiency | High | ketjen.com |
| Advanced Materials | Protective/Optical/Barrier Layers | CVD | Source of aluminum for uniform and conformal thin film deposition | N/A | acegases.com |
Formation of Metal Aluminum Film via Thermal Decomposition
This compound (TMA) can be employed for the formation of metallic aluminum films through thermal decomposition. When TMA is transported by a suitable gas, such as hydrogen, and subjected to elevated temperatures on a heated substrate, it can decompose to yield metallic aluminum aecochemical.comchembk.com. This method finds application in various industries, including aerospace, for specific uses requiring aluminum coatings or films.
The process involves the thermal breakdown of TMA molecules. While TMA exists as a liquid at room temperature, its vapor can be transported and decomposed. At temperatures exceeding 300°C, TMA begins to decompose, a process that can be influenced by the carrier gas and substrate conditions researchgate.net. This decomposition can produce metallic aluminum and gaseous byproducts like methane (B114726) aecochemical.comchembk.com.
Research Findings:
When TMA is carried in hydrogen, metallic aluminum films can be formed via thermal decomposition on a heated substrate aecochemical.comchembk.com.
TMA decomposes above 300°C, breaking Al−C bonds and forming dimethyl aluminum and methyl groups at temperatures up to 500°C researchgate.net.
Data Table: Metal Aluminum Film Formation via TMA Thermal Decomposition
| Precursor | Carrier Gas | Substrate Condition | Process Type | Resulting Film | Key Observation | Reference |
| TMA | Hydrogen | Heated substrate | Thermal Decomposition (CVD) | Metal Aluminum | Formation of metallic aluminum films. | aecochemical.comchembk.com |
Atomic Layer Etching (ALE)
Atomic Layer Etching (ALE) is a technique that precisely removes material at the atomic level, essentially functioning as the inverse of Atomic Layer Deposition (ALD). It relies on sequential, self-limiting surface reactions to achieve conformal and isotropic etching of thin films, which is crucial for the fabrication of advanced semiconductor devices, particularly those with complex high aspect ratio structures colorado.eduatomiclimits.comaip.org.
This compound (TMA) plays a significant role as a metal precursor in thermal ALE processes. A common mechanism involves sequential reactions with a fluorinating agent, such as hydrogen fluoride (B91410) (HF), to etch aluminum oxide (Al₂O₃) colorado.eduaip.orgresearchgate.netacs.orgtu-dresden.de. In this process, HF exposure modifies the Al₂O₃ surface by forming an AlF₃ layer. Subsequently, TMA reacts with this AlF₃ layer via a ligand-exchange transmetalation reaction, where TMA donates methyl groups and accepts fluorine, producing volatile AlF(CH₃)₂ species and thereby etching the Al₂O₃ colorado.eduresearchgate.netacs.org.
The etch rates are dependent on temperature and pressure. For instance, Al₂O₃ etch rates using TMA and HF increase with temperature, ranging from 0.14 Å/cycle at 250 °C to 0.75 Å/cycle at 325 °C colorado.edu. Studies have also indicated that etch rates increase with process pressure; for example, rates of 0.92 Å/cycle at 50 Pa and 1.31 Å/cycle at 200 Pa were observed at 300°C tu-dresden.de. The transition temperature between AlF₃ ALD and Al₂O₃ ALE using TMA and HF is approximately 225 °C aip.org. TMA can also be utilized in ALE processes for other materials, and the combination of different precursors and temperatures can facilitate selective ALE colorado.edu.
Research Findings:
TMA, in conjunction with HF, enables the atomic layer etching (ALE) of Al₂O₃ through sequential, self-limiting thermal reactions colorado.eduaip.orgresearchgate.netacs.orgtu-dresden.de.
The Al₂O₃ ALE process employing TMA and HF exhibits linear etching with respect to the number of reaction cycles and is self-limiting concerning reactant exposure colorado.edutu-dresden.de.
Al₂O₃ etch rates using TMA and HF at 300°C were reported to be approximately 0.51 Å/cycle researchgate.net. Higher temperatures lead to increased etch rates, with values reaching up to 0.75 Å/cycle at 325 °C colorado.edu.
An increase in process pressure also enhances Al₂O₃ etch rates; for example, rates of 0.92 Å/cycle at 50 Pa and 1.31 Å/cycle at 200 Pa were observed at 300°C tu-dresden.de.
The transition temperature between AlF₃ ALD and Al₂O₃ ALE using TMA and HF is approximately 225 °C aip.org.
TMA can be used with various co-reactants to achieve selective ALE of different materials colorado.edu.
Data Table: this compound in Atomic Layer Etching (ALE)
| Target Material | Etchant Precursor | Metal Precursor | Temperature Range (°C) | Etch Rate (Å/cycle) | Key Mechanism | Reference |
| Al₂O₃ | HF | TMA | 250–325 | 0.14–0.75 | Fluorination + Ligand Exchange | colorado.eduresearchgate.netacs.org |
| Al₂O₃ | HF | TMA | 300 | 0.92 (at 50 Pa) | Fluorination + Ligand Exchange | tu-dresden.de |
| Al₂O₃ | HF | TMA | 300 | 1.31 (at 200 Pa) | Fluorination + Ligand Exchange | tu-dresden.de |
| Al₂O₃ | SF₄ | Sn(acac)₂ | N/A | N/A | Fluorination + Ligand Exchange | core.ac.uk |
| Al₂O₃ | HF | TMA | 225 (transition temp.) | N/A | Transition from ALD to ALE | aip.org |
Compound List:
this compound (TMA)
Aluminum Oxide (Al₂O₃)
Hydrogen Fluoride (HF)
Zinc Oxide (ZnO)
Aluminum-Doped ZnO (AZO)
Aluminum Nitride (AlN)
Aluminum Fluoride (AlF₃)
Silicon (Si)
Silicon Dioxide (SiO₂)
Silicon Nitride (Si₃N₄)
Titanium Dioxide (TiO₂)
Hafnium Oxide (HfO₂)
Zirconium Oxide (ZrO₂)
Diethylzinc (DEZ)
Ozone (O₃)
Hydroquinone (C₆H₄(OH)₂)
Poly(methyl methacrylate) (PMMA)
Poly(styrene-block-methyl methacrylate) (PS-b-PMMA)
Polyurea
1,4-phenylene diisocyanate (PPDI)
Ethylene (B1197577) diamine (ED)
Polybutylene succinate (PBS)
Lithium Cobalt Oxide (LiCoO₂)
Lithium Iron Phosphate (LiFePO₄)
Lithium Nickel Manganese Cobalt Oxide (LiNiMnCoO₂)
Silicon-Aluminum Alloy
Tin(II) acetylacetonate (B107027) (Sn(acac)₂)
Dimethylaluminum chloride (DMAC)
Silicon tetrachloride (SiCl₄)
Ammonia (B1221849) (NH₃)
Methane (CH₄)
Hexafluoroacetylacetone (Hhfac)
Sulfur Tetrafluoride (SF₄)
Al2O3 ALE using TMA and HF
This compound (TMA), with the chemical formula Al(CH₃)₃, serves as a key precursor in advanced semiconductor fabrication processes, particularly in thin film deposition and etching. One significant application lies in the Atomic Layer Etching (ALE) of aluminum oxide (Al₂O₃) films, utilizing sequential, self-limiting thermal reactions with hydrogen fluoride (HF) acs.orgresearchgate.netresearchgate.netaip.org. This method allows for precise, layer-by-layer removal of Al₂O₃, a critical capability for nanoscale device manufacturing.
Al₂O₃(s) + 6HF(g) → 2AlF₃(s) + 3H₂O(g) aip.org
Al₂O₃ + 4Al(CH₃)₃ + 6HF → 6AlF(CH₃)₂ + 3H₂O acs.orgresearchgate.net
Research employing techniques such as Quartz Crystal Microbalance (QCM), Spectroscopic Ellipsometry, and X-ray Reflectivity (XRR) has demonstrated that these sequential HF and TMA reactions are self-limiting with respect to reactant exposure, ensuring precise control over the etching process acs.orgresearchgate.netresearchgate.net. The etching process exhibits linearity with the number of reaction cycles, meaning the amount of material removed is directly proportional to the number of cycles performed acs.orgresearchgate.netresearchgate.net.
The ALE process using TMA and HF has been investigated across a range of temperatures, typically from 250 °C to 350 °C acs.orgresearchgate.netresearchgate.netacs.org. Studies indicate that the Al₂O₃ etch rates generally increase with temperature. For instance, etch rates measured by QCM have been reported to range from approximately 0.14 Å/cycle at 250 °C to 0.75 Å/cycle at 325 °C acs.orgresearchgate.netresearchgate.net. Other studies show etch rates varying from 0.02 Å/cycle at 270 °C to 1.12 Å/cycle at 325 °C acs.orgaip.org, and up to 1.38 Å/cycle at 350 °C researchgate.net. The transition temperature between AlF₃ atomic layer deposition (ALD) and Al₂O₃ atomic layer etching is identified to be around 225 °C researchgate.netaip.orgacs.org.
Furthermore, a variation known as "Purgeless, Rapid Atomic Layer Etching" (R-ALE) has been developed, which omits the typically required purge steps between reactant exposures. This modification can significantly increase the etch rate, achieving values like 0.99 Å/cycle at 300 °C with shorter cycle times compared to standard ALE aip.org.
The following table summarizes the research findings on Al₂O₃ etch rates using TMA and HF at different temperatures:
| Temperature (°C) | Etch Rate (Å/cycle) | Mass Change Per Cycle (ng/cm² cycle) | Notes |
| 250 | 0.14 | -4.2 | Standard ALE |
| 250 | 0.55 | N/A | Standard ALE |
| 270 | 0.02 | N/A | Standard ALE |
| 300 | 0.99 | -32.1 | R-ALE (no purge) |
| 325 | 0.75 | -23.3 | Standard ALE |
| 325 | 1.12 | N/A | Standard ALE |
| 350 | 1.38 | N/A | Standard ALE |
These findings highlight the efficacy of TMA in combination with HF for controlled etching of Al₂O₃, offering a valuable tool for precise material removal in advanced manufacturing processes.
Compound List:
this compound (TMA)
Aluminum oxide (Al₂O₃)
Hydrogen fluoride (HF)
Aluminum fluoride (AlF₃)
Water (H₂O)
Spectroscopic Characterization of Trimethylaluminum and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of TMA and its complexes in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the aluminum-methyl (Al-Me) bonds and the influence of coordination or adduct formation.
¹H NMR Spectroscopic Observation of Al-Me Signals
In its monomeric form, TMA typically exhibits a sharp singlet for the methyl protons in the ¹H NMR spectrum, usually observed in the range of 0.0 to 0.4 ppm d-nb.inforesearchgate.net. However, TMA readily dimerizes in the gas phase and in non-coordinating solvents, forming a bridged structure with two bridging methyl groups and two terminal methyl groups. This dimerization can lead to more complex ¹H NMR spectra, potentially showing distinct signals for these different methyl environments, though often the rapid exchange in solution may average these signals uwm.edu.
The formation of adducts between TMA and Lewis bases, such as phosphines or N-heterocyclic carbenes (NHCs), significantly influences the ¹H NMR spectra. Coordination to a Lewis base typically causes a downfield shift of the Al-Me proton resonance. For example, TMA adducts with phosphine (B1218219) ligands show shifts that correlate with the steric bulk and donor ability of the phosphine rice.edursc.org. In the case of NHC adducts, the ¹H NMR spectra of the methyl groups on aluminum are observed as singlets in the range of δн −0.78 to −0.91 ppm rsc.org. Studies involving reactions of TMA with various substrates, leading to the formation of metallacycles or other complex structures, have also revealed distinct ¹H NMR signals not attributable to free TMA, often in specific ratios indicative of the proposed structures d-nb.inforesearchgate.net. For instance, a symmetrical metallacycle formation was suggested by two Al-Me signals in a 1:4 ratio at approximately 0.09 and 0.47 ppm researchgate.net.
Table 7.1.1: Representative ¹H NMR Chemical Shifts for Trimethylaluminum and its Adducts
| Compound/Species | ¹H NMR Chemical Shift (ppm) | Description | Reference |
| Free this compound (TMA) | 0.0 – 0.4 | Methyl protons of monomeric or rapidly exchanging TMA | d-nb.inforesearchgate.net |
| TMA-Phosphine Adducts | Varies (downfield shift) | Shift depends on phosphine steric and electronic properties | rice.edursc.org |
| TMA-NHC Adducts (e.g., IMes·AlMe₃) | −0.78 to −0.91 | Methyl protons attached to aluminum in complexes with N-heterocyclic carbenes | rsc.org |
| Metallacycle Adducts | ~0.09, ~0.47 | Signals indicative of bridging and terminal methyl groups in a cyclic structure | researchgate.net |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides complementary information to ¹H NMR, particularly regarding the carbon atoms directly bonded to aluminum. For free TMA, the methyl carbons bonded to aluminum typically resonate in the low chemical shift region, generally between 0 and 10 ppm. Similar to ¹H NMR, adduct formation with Lewis bases influences the ¹³C NMR chemical shifts of the Al-Me carbons. The ¹³C resonance of the aluminum-methyl group shifts downfield with increasing steric bulk and donor ability of the coordinating ligand rice.edursc.org. For example, in TMA-NHC adducts, the ¹³C NMR spectra show signals around δс −7 ppm for the Al-Me carbons rsc.org. Studies on TMA reactions have also identified specific ¹³C NMR signals corresponding to various intermediate or adduct species, such as bridging methyl carbons or carbons in more complex organoaluminum structures d-nb.inforesearchgate.net.
Table 7.1.2: Representative ¹³C NMR Chemical Shifts for this compound and its Adducts
| Compound/Species | ¹³C NMR Chemical Shift (ppm) | Description | Reference |
| Free this compound (TMA) | ~0 – 10 | Methyl carbons bonded to aluminum | d-nb.infonist.gov |
| TMA-Phosphine Adducts | Varies (downfield shift) | Shift depends on phosphine steric and electronic properties | rice.edursc.org |
| TMA-NHC Adducts (e.g., IMes·AlMe₃) | ~−7 | Methyl carbons attached to aluminum in complexes with N-heterocyclic carbenes | rsc.org |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is invaluable for identifying functional groups and monitoring chemical reactions involving TMA, particularly in surface science and atomic layer deposition (ALD) processes. Characteristic vibrational modes, such as Al-C stretching and methyl bending vibrations, are sensitive to the chemical environment and bonding of TMA.
In Situ FTIR for Reaction Monitoring
In situ FTIR spectroscopy allows for the real-time monitoring of surface reactions during ALD processes. Studies have employed in situ FTIR to track the reactions of TMA with various substrates, including polymers and metal oxides rsc.orgrsc.orgresearchgate.netresearchgate.net. For instance, the reaction of TMA with nucleophilic functional groups on polymer surfaces during ALD can be observed through changes in the FTIR spectra, indicating the extent of TMA reaction and its role in film nucleation rsc.orgrsc.org. Characteristic Al-C stretching vibrations are typically observed in the lower frequency region (e.g., around 530 cm⁻¹ for Al-C s-stretch) nist.gov, while methyl bending modes appear between 1160 and 1280 cm⁻¹ uwm.edu. Bridging methyl groups in TMA dimers exhibit distinct bands around 1254 cm⁻¹, contrasting with terminal methyl groups at approximately 1200 cm⁻¹ uwm.edu. In situ FTIR has also been used to monitor the removal of surface AlCH₃ species during Al₂O₃ ALD with ozone researchgate.net.
Grazing Angle FTIR for Infiltration Mechanisms
Grazing angle FTIR (GA-FTIR) is a surface-sensitive technique that enhances the detection of species adsorbed on surfaces or within porous structures. This method is particularly useful for studying infiltration mechanisms of TMA into polymer brushes or other nanostructured materials dcu.ie. By employing a grazing incidence angle, GA-FTIR preferentially detects vibrational modes with a component normal to the surface, providing detailed insights into surface species and their orientations during processes like vapor phase infiltration (VPI) researchgate.netnist.gov. This technique, often used in conjunction with XPS, helps to elucidate the chemical interactions and structural changes occurring at the interface.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information from the surface of a material. It is widely used to study the adsorption, reaction, and deposition of TMA on various surfaces.
XPS analysis of TMA on metal surfaces, such as Pt(111) or Pd(111), reveals the presence of Al-CH₃ and CHₓ species after adsorption, indicating dissociative adsorption acs.orgresearchgate.net. The binding energies (BE) of aluminum core levels, particularly Al 2p, are sensitive to the chemical environment. For instance, in the formation of alumina (B75360) (Al₂O₃), the Al 2p BE is typically around 74.0 eV, while aluminum hydroxide (B78521) species may exhibit a slightly higher BE of approximately 74.9 eV nih.govacs.org. XPS studies on TMA infiltration into polymers have identified Al-C bonds in the C 1s spectrum at binding energies around 283.6 eV, indicating interaction without complete decomposition dcu.ie.
XPS is also crucial for quantifying the extent of TMA reactions on surfaces and in ALD processes. For example, it can determine the ratio of surface species and confirm the incorporation of aluminum into polymer films rsc.orgchemrxiv.org. On semiconductor surfaces like GaN, XPS has been used to demonstrate the formation of Al-N bonds following TMA exposure, with the intensity of these bonds increasing with the number of TMA cycles ntu.edu.sg. The ability of XPS to detect shifts in binding energies allows for the identification of different aluminum oxidation states and coordination environments, such as tetrahedral versus octahedral coordination in alumina acs.org.
X-ray Diffraction (XRD) and High-Resolution Transmission Electron Microscopy (HRTEM)
X-ray Diffraction (XRD) and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful techniques for elucidating the structural and morphological properties of materials at the atomic and nanoscale levels.
X-ray Diffraction (XRD)
XRD is instrumental in determining the precise three-dimensional arrangement of atoms within crystalline solids, providing information on bond lengths, bond angles, and molecular packing. This compound, in its pure solid state, is known to exist as a dimer, featuring a bridged structure with two methyl groups bridging the two aluminum atoms. Single-crystal X-ray diffraction studies have confirmed this dimeric structure, revealing a skeletal symmetry of D2h. The Al–C bonds involved in bridging are found to be longer (approximately 2.24 Å) compared to the exterior, terminal Al–C bonds (approximately 1.99 Å). The interior Al–C–Al angle is approximately 70°, while the exterior C–Al–C angle is around 124° aip.org.
When TMA forms adducts with Lewis bases, such as tetrahydrofuran (B95107) (THF), monomeric structures can be stabilized tu-dortmund.de. X-ray diffraction analysis of a this compound–THF adduct revealed a monomeric structure with C–Al–C angles around 116°, deviating from the angles observed in the dimer tu-dortmund.de. Similarly, XRD has been used to confirm the structures of various TMA adducts, including those with N-heterocyclic carbenes (NHCs), where distorted tetrahedral geometries around the aluminum center were observed with Al–C bond lengths typically between 2.098 and 2.127 Å rsc.org. Studies involving TMA in material modification, such as its interaction with nanocellulose, have used XRD to suggest that TMA exposure can transform crystalline cellulose (B213188) into amorphous structures, influencing the material's mechanical properties aip.org.
High-Resolution Transmission Electron Microscopy (HRTEM)
HRTEM offers nanoscale imaging capabilities, allowing for the visualization of material morphology, crystallinity, and interfaces. In the context of MOCVD and ALD, HRTEM is crucial for characterizing the films deposited using TMA as a precursor. For instance, HRTEM has been employed to examine the crystallinity of Al2O3 films grown by MOCVD using TMA and O2. These studies indicated that films grown at lower temperatures (600–700 °C) were amorphous, whereas those grown at higher temperatures (800–1050 °C) exhibited crystalline γ-Al2O3 phases. HRTEM further resolved that films grown at 900 °C were polycrystalline, while those at 1050 °C were single crystalline researchgate.net.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS), encompassing techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific method for probing the local atomic and electronic structure of materials aip.orgresearchgate.netiaea.org. XAS provides detailed information about the coordination environment, oxidation state, and bonding characteristics of specific elements within a sample, even in amorphous or disordered systems where XRD might be less effective iaea.orgmpg.de.
While direct XAS studies specifically focused on characterizing isolated this compound molecules are not extensively detailed in the provided search results, the principles of XAS are highly relevant for understanding the chemical states of aluminum in TMA-containing systems and reaction products. XANES spectra are particularly sensitive to the valence state and local electronic configuration of the absorbing atom, offering insights into the nature of chemical bonds, such as the Al–C bonds in TMA iaea.org. EXAFS, on the other hand, provides quantitative data on interatomic distances, coordination numbers, and the types of neighboring atoms, which is crucial for determining the local atomic arrangement around aluminum in TMA and its derivatives or reaction intermediates iaea.orgmpg.de. XAS is widely applied to study a variety of materials, including metal clusters and catalytic systems, to elucidate their structural and electronic properties aip.orgresearchgate.net. The application of XAS to TMA would typically involve analyzing the aluminum K-edge or L-edges to gain detailed insights into its bonding and electronic environment.
Quartz Crystal Microbalance (QCM) Studies
The Quartz Crystal Microbalance (QCM) is a highly sensitive gravimetric technique used to monitor mass changes on a resonating quartz crystal in real-time. This makes it an invaluable tool for studying surface adsorption, desorption, and reaction kinetics, particularly in processes like Atomic Layer Deposition (ALD) and Vapor Phase Infiltration (VPI) acs.orgacs.orgacs.org.
QCM studies have been extensively used to investigate the ALD of aluminum oxide (Al2O3) using this compound (TMA) and water as precursors. At a relatively low temperature of 125 °C, QCM measurements revealed that the Al2O3 ALD reactions were not entirely self-limiting, suggesting that longer exposures might be required for reaction completion due to slower surface kinetics acs.orgnih.govresearchgate.net. These studies quantified the mass gain per cycle (MGPC) and observed that the MGPC increased with both TMA and H2O exposures, although the TMA and H2O reactions showed different dependencies on precursor doses acs.orgnih.govresearchgate.net. Notably, TMA MGPCs increased with higher TMA exposures, while H2O MGPCs decreased with increased TMA exposure, potentially due to dehydroxylation effects acs.orgnih.govresearchgate.net.
Beyond Al2O3 deposition, QCM has been employed to study the sorption of TMA into polymer films, such as polyethylene (B3416737) oxide (PEO), polystyrene (PS), and poly(methyl methacrylate) (PMMA) acs.orgresearchgate.net. In PEO infiltration, QCM data indicated a two-stage process involving rapid diffusion followed by slower relaxation, with an estimated diffusion coefficient of approximately 10-9 cm2/s acs.org. QCM has also been utilized to monitor the molecular layer deposition (MLD) of alucone films from TMA and hydroquinone, yielding an average growth rate of 4.1 Å per cycle at 150 °C aip.org. Furthermore, QCM studies have confirmed self-limiting surface reactions for Aluminum Nitride (AlN) deposition using related precursors researchgate.net.
Pyroelectric Calorimetry for Thermodynamics and Kinetics
Pyroelectric calorimetry is a sophisticated technique that enables the precise measurement of heat evolved or absorbed during surface reactions with high temporal and thermal resolution. This method has proven particularly effective for gaining detailed insights into the thermodynamics and kinetics of ALD half-reactions involving this compound (TMA) researchgate.netnih.govacs.orgbaldengineering.comosti.gov.
Studies utilizing calibrated, time-resolved in situ pyroelectric calorimetry have quantified the heat generated during the TMA and H2O ALD half-reactions. These investigations have reported that the TMA/H2O half-reactions produce approximately 3.46 eV/Al and 2.76 eV/Al heat, respectively nih.govacs.orgbaldengineering.comosti.gov. These experimentally determined heat values are found to be greater than those predicted by computational models based on crystalline Al2O3 substrates but are closely aligned with predictions derived from standard heats of formation nih.govacs.orgbaldengineering.comosti.gov.
The pyroelectric thin-film calorimeter offers sub-millisecond temporal resolution, allowing for the clear distinction and monitoring of precursor delivery and reaction kinetics researchgate.netnih.govacs.orgbaldengineering.comosti.gov. Research has demonstrated that both the TMA and H2O half-reactions exhibit multiple kinetic rates, with the average TMA half-reaction rates being significantly faster—at least two orders of magnitude—than those of the H2O half-reaction researchgate.netnih.govacs.orgbaldengineering.comosti.gov. For instance, one study measured the heat generated by the reaction of TMA with a hydroxylated alumina surface, yielding 96 μJ/cm² over a reaction time of approximately 30 ms (B15284909) researchgate.netosti.gov. This technique's high sensitivity and temporal resolution (down to 50 ns) position it as a powerful tool for improving the fundamental understanding of ALD reaction mechanisms through quantitative comparisons with first-principles computational predictions researchgate.netosti.govosti.gov.
Data Tables
Table 1: Structural Parameters of this compound Dimer
| Parameter | Value (Å or °) | Reference |
| Al–C (bridge) | 2.24 | aip.org |
| Al–C (terminal) | 1.99 | aip.org |
| Al–C–Al (bridge) | 70 | aip.org |
| C–Al–C (terminal) | 124 | aip.org |
Table 2: Heat Generation in TMA/H2O ALD Half-Reactions
| Precursor Pair | Heat Generated (eV/Al) | Reference |
| TMA + H2O | 3.46 | nih.govacs.orgbaldengineering.comosti.gov |
| H2O | 2.76 | nih.govacs.orgbaldengineering.comosti.gov |
Table 3: QCM Monitored Growth Rates and Mass Gains
| Process / Material | Precursors | Temperature (°C) | Average Growth Rate (Å/cycle) | Mass Gain (ng/cm2/cycle) | Reference |
| Al2O3 ALD | TMA + H2O | 125 | Not specified | Not specified | acs.orgnih.govresearchgate.net |
| Alucone MLD | TMA + Hydroquinone | 150 | 4.1 | Not specified | aip.org |
| AlN ALD | TDEAA + NH3/N2H4 | 150-225 | ~1.1 | Not specified | researchgate.net |
Compound List
this compound (TMA)
Aluminum oxide (Al2O3)
Water (H2O)
Tetrahydrofuran (THF)
Aluminum nitride (AlN)
Glycerol (GL)
Tris(diethylamido)aluminum(III) (TDEAA)
Hydrazine (N2H4)
Ammonia (B1221849) (NH3)
Diphenylarsine (Ph2AsH)
Phenyl[(trimethylsilyl)methyl]arsine (Ph(Me3SiCH2)AsH)
Samarium (Sm)
Yttrium (Y)
Lutetium (Lu)
Lanthanum (La)
Neodymium (Nd)
Samarium aryloxide
Polyethylene oxide (PEO)
Polystyrene (PS)
Poly(methyl methacrylate) (PMMA)
Hydroquinone
Zirconium
Titanium
Hafnium
Gallium
Indium
Arsine
Phosphine
Trimethylgallium (B75665) (TMGa)
Trimethylindium (TMIn)
Ethylene (B1197577) glycol
Glycidol
Disilane
Diphenylsilane (DPS)
Hafnium oxide (HfO2)
Silicon (Si)
Germanium (Ge)
Platinum (Pt)
N-heterocyclic carbene (NHC) ligands (IMes, SIMes, IPr, SIPr)
Environmental and Safety Considerations in Research and Industry
Handling and Storage of Pyrophoric TMA
Trimethylaluminum is a pyrophoric material, meaning it ignites spontaneously upon contact with air. gelest.comchemicalbook.com This high reactivity demands specific and rigorous handling and storage procedures to prevent accidents.
Handling:
Inert Atmosphere: All handling of TMA must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture. gelest.comufl.edusarponggroup.com Glove boxes or sealed systems are required for these operations. gelest.com
Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes fire-retardant lab coats, safety goggles, face shields, and gloves made of suitable materials like neoprene or nitrile rubber. gelest.comufl.eduscribd.com
Trained Personnel: Only trained personnel who have reviewed the Safety Data Sheet (SDS) and relevant standard operating procedures (SOPs) should handle TMA. purdue.edu It is also recommended to work with a partner. purdue.edu
Equipment: All glassware must be oven-dried to remove any moisture. purdue.edu Non-sparking tools and explosion-proof electrical equipment should be used to avoid ignition sources. gelest.comnj.gov Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge. gelest.comnj.gov
Spill Management: In case of a small, manageable spill, it should be covered with a dry, inert material such as dry lime, sand, or soda ash and placed in a sealed container for disposal. purdue.edunj.gov Water should never be used to clean up a TMA spill as it reacts violently. purdue.edunj.gov For large spills or fires, immediate evacuation and emergency response are required. purdue.edu
Storage:
Containers: TMA should be stored in tightly sealed containers under an inert gas like nitrogen or argon. gelest.comumass.edu Containers must be kept upright to prevent leakage and clearly labeled with the chemical name and hazard information. purdue.eduumass.edu
Location: Storage areas must be cool, dry, and well-ventilated. gelest.comumass.edu TMA should be stored away from heat, flames, and incompatible materials such as flammables, water, and oxidizers. gelest.compurdue.edu
Quantity: To minimize risks, the amount of TMA purchased and stored in the lab should be limited. purdue.edu
| Handling & Storage Parameter | Requirement | Rationale |
| Atmosphere | Inert gas (Nitrogen, Argon) | Prevents spontaneous ignition from contact with air/moisture. |
| PPE | Fire-retardant coat, safety goggles, face shield, specific gloves | Protects personnel from fire, chemical burns, and splashes. |
| Equipment | Dry glassware, non-sparking tools, explosion-proof electronics | Eliminates potential ignition sources. |
| Spill Control | Dry inert powder (lime, sand) | Safely absorbs spilled material without reacting violently. |
| Storage Containers | Tightly sealed, under inert gas, properly labeled | Maintains integrity and prevents accidental exposure. |
| Storage Location | Cool, dry, well-ventilated, away from incompatibles | Reduces risk of reaction and degradation. |
Management of Reaction Byproducts (e.g., CH4, CO2, H2O)
Reactions involving TMA, particularly its decomposition or quenching, produce various byproducts, with methane (B114726) (CH4) being a primary concern. The violent reaction of TMA with water produces flammable gases that can ignite spontaneously. gelest.com The combustion of TMA in air produces hazardous fumes, including carbon monoxide, carbon dioxide, and aluminum oxide. ufl.edu
Effective management of these byproducts is crucial:
Methane (CH4): As a greenhouse gas, the release of methane should be minimized. asm.org In controlled deactivation procedures, the evolved methane gas must be safely vented or captured. Some research focuses on deactivation methods that avoid methane production altogether. tandfonline.com
Water (H2O): The introduction of water, even atmospheric moisture, must be strictly controlled as it leads to a violent exothermic reaction with TMA, releasing flammable methane gas. gelest.comchemicalbook.com
Carbon Dioxide (CO2): While CO2 fire extinguishers are unsuitable for TMA fires due to reactivity, CO2 is a byproduct of TMA combustion. chemicalbook.comufl.edu
Managing these byproducts often involves conducting reactions in closed systems where off-gases can be scrubbed or safely vented to an appropriate exhaust system. gelest.com
Environmental Regulations and Production Strategies
The production and use of TMA are subject to stringent environmental and safety regulations globally. dataintelo.com These regulations influence production strategies, driving manufacturers toward more sustainable and safer practices. dataintelo.compmarketresearch.com
Regulatory Frameworks: Regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) mandate detailed documentation of the lifecycle emissions of TMA. pmarketresearch.com In the United States, agencies like the EPA and OSHA set standards for handling, transportation, and waste disposal of hazardous materials like TMA. nj.govnih.gov
Production Strategies: To comply with these regulations, manufacturers are investing in advanced, closed-loop synthesis systems that minimize the risk of pyrophoric release and reduce atmospheric emissions by over 90%. pmarketresearch.com There is also a growing focus on developing more environmentally friendly production processes and waste management strategies. archivemarketresearch.com The push for sustainability has led some suppliers to explore "green" aluminum sources for TMA production. pmarketresearch.com These regulatory pressures and the need for high-purity TMA for industries like semiconductors drive innovation in production and purification technologies. dataintelo.compmarketresearch.com
Deactivation Methods for TMA
Unused or residual TMA must be carefully deactivated or "quenched" to render it non-hazardous for disposal. purdue.eduucla.edu This process must be performed by experienced personnel under controlled conditions.
Several methods are used for TMA deactivation:
Alcohol Quenching: A common method involves diluting the TMA in an unreactive solvent like heptane (B126788) or toluene (B28343) and cooling the mixture. purdue.eduucla.edu A less reactive alcohol, such as isopropanol, is then added slowly to begin the quenching process. purdue.eduucla.edu This is followed by the addition of a more reactive alcohol, like methanol, to ensure complete deactivation. purdue.eduucla.edu Finally, a small amount of water is added dropwise to quench any remaining reactive material. purdue.edu This process generates methane gas, which must be safely managed. reddit.com
Alternative Reagents: Research has explored alternative quenching agents to reduce or eliminate methane production. tandfonline.com Studies have shown that reagents like phthalaldehyde can deactivate a significant portion of the methyl groups on TMA without releasing methane. tandfonline.comresearchgate.net Other compounds like benzaldehyde (B42025) and ethyl acetate (B1210297) have also been investigated for their potential in partial deactivation. tandfonline.com
Dry Powder Neutralization: For spills, powdered lime (calcium oxide) or dry sand can be used to smother the material, followed by slow and careful quenching of the residue with isopropanol. ucla.edu
Disposal of Empty Containers: Containers that held TMA must be rinsed multiple times with an inert, dry solvent. purdue.edu The resulting solvent rinses are also considered hazardous and must be quenched and disposed of as hazardous waste. purdue.educornell.edu
Bottles with significant amounts of leftover, highly pyrophoric material like TMA should be handled by professional hazardous waste disposal services. du.edu
| Deactivation Method | Description | Key Consideration |
| Alcohol Quenching | Dilution in an inert solvent, followed by slow, sequential addition of isopropanol, methanol, and finally water. | Generates flammable methane gas that must be safely vented. The reaction is highly exothermic and requires cooling. |
| Alternative Reagents | Use of compounds like phthalaldehyde to react with TMA's methyl groups. | Can reduce or eliminate the production of methane gas, offering a potentially safer alternative. tandfonline.com |
| Dry Powder Neutralization | Covering spills with dry sand or powdered lime before slow quenching with isopropanol. | Primarily for spill cleanup, not for bulk deactivation. |
| Professional Disposal | Contacting a certified hazardous waste service to handle containers with significant residual TMA. | The safest option for large quantities or for personnel not experienced in quenching procedures. du.edu |
常见问题
Q. What are the key physicochemical properties of TMA critical for experimental design in organometallic chemistry?
TMA is highly pyrophoric, moisture-sensitive, and exists as a dimer in non-polar solvents but dissociates in coordinating solvents. Key properties include its Lewis acidity, vapor pressure (~10.4 mmHg at 20°C), and reactivity with protic substrates. Researchers must prioritize inert atmosphere techniques (e.g., Schlenk lines, gloveboxes) and solvent selection (e.g., toluene vs. ethers) to control dimerization and reactivity .
Q. How can researchers safely handle and store TMA in laboratory settings?
Use sealed stainless-steel cylinders under inert gas (argon/nitrogen), conduct manipulations in gloveboxes, and employ double-walled containment for liquid transfers. Personal protective equipment (PPE) must include flame-resistant lab coats, face shields, and neoprene gloves. Emergency protocols for spills (e.g., sand/vermiculite suppression) should align with SDS guidelines .
Q. What spectroscopic methods are most effective for characterizing TMA and its reaction intermediates?
- NMR : Use low-temperature ¹³C NMR to study monomer-dimer equilibria; chemical shifts at δ 8–10 ppm (Al–CH₃) and coupling constants (¹J(²⁷Al,¹³C) ≈ 100 Hz) reveal coordination changes .
- FTIR : Monitor Al–C stretching vibrations (500–600 cm⁻¹) and ligand-exchange reactions via peak shifts.
- Mass spectrometry : Cryogenic matrix-assisted techniques prevent thermal decomposition during analysis .
Q. Where can researchers access reliable thermodynamic data for TMA?
The NIST Chemistry WebBook provides validated thermochemical data (e.g., enthalpy of formation: ΔfH° = −238 kJ/mol) and Antoine equation parameters for vapor pressure modeling. Cross-reference with experimental measurements using calorimetry or gas-phase equilibria studies .
Advanced Research Questions
Q. How can experimental and computational methods resolve contradictions in TMA reaction mechanisms?
Conflicting reports on TMA’s reactivity (e.g., ALD growth rates, polymer infiltration kinetics) often arise from unaccounted variables like trace moisture or solvent coordination. Strategies include:
- ALD : Compare in situ QCM (quartz crystal microbalance) data with DFT simulations to validate surface reaction pathways (e.g., ligand exchange vs. disproportionation) .
- Polymer infiltration : Pair temperature-dependent FTIR with ab initio MD simulations to distinguish diffusion-limited vs. reaction-limited regimes in PMMA/TMA systems .
Q. What methodologies optimize TMA-based ALD processes for alumina thin films?
- Pulse parameters : Optimize TMA exposure time (0.1–1 s) and purge duration (5–20 s) using in situ ellipsometry to minimize precursor waste and ensure monolayer saturation .
- Co-reactants : Compare H₂O vs. O₃ for oxygen sources; O₃ yields higher purity Al₂O₃ but risks carbon contamination from incomplete ligand removal.
- Substrate pretreatment : Plasma activation (e.g., O₂ plasma) enhances nucleation density on hydrophobic surfaces .
Q. How do solvent effects influence TMA’s reactivity in organometallic synthesis?
Solvent Lewis basicity (e.g., Et₂O > toluene) shifts monomer-dimer equilibria and alters reaction kinetics. For example:
- In benzene, TMA quantitatively complexes with benzophenone, enabling rapid ketone alkylation.
- In Et₂O, solvent competition reduces complexation, requiring longer reaction times or elevated temperatures. Kinetic studies using UV-Vis spectroscopy (λ = 300–400 nm for charge-transfer bands) quantify these effects .
Q. What strategies mitigate challenges in quantifying TMA’s role in Ziegler-Natta catalysis?
- Poisoning studies : Introduce selective inhibitors (e.g., CO) to deactivate TMA co-catalysts and isolate their contribution to polymer chain initiation.
- Kinetic isotope effects : Compare H₂O vs. D₂O in hydrolysis reactions to probe rate-determining steps in catalyst activation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported TMA infiltration rates into polymers?
Discrepancies between PMMA and PLA infiltration studies stem from differences in polymer crystallinity and TMA’s diffusivity. Resolve by:
- Controlled annealing : Adjust polymer crystallinity (DSC analysis) and correlate with infiltration depth (XPS/SIMS profiling).
- Temperature gradients : Perform infiltration at 50–80°C (below polymer Tg) to isolate diffusion from chemical reaction effects .
Q. Why do computational models sometimes fail to predict TMA’s ALD growth rates accurately?
Over-simplified surface reaction mechanisms (e.g., ignoring steric effects or byproduct readsorption) cause deviations. Improve models by:
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